Product packaging for Piperazine Phosphate(Cat. No.:CAS No. 18534-18-4)

Piperazine Phosphate

Cat. No.: B097537
CAS No.: 18534-18-4
M. Wt: 202.15 g/mol
InChI Key: PMGABIJVFLPSLS-UHFFFAOYSA-N
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Description

Piperazine phosphate (C₄H₁₀N₂·H₃PO₄·H₂O) is a pharmaceutical salt formed by combining piperazine, a heterocyclic amine, with phosphoric acid. It is widely used as an anthelmintic agent, particularly against Ascaris lumbricoides and Enterobius vermicularis infections . The compound’s efficacy arises from its ability to paralyze parasites by blocking neuromuscular junctions . This compound is administered orally, often in tablet form, with a recommended dosage of 500 mg of piperazine hydrate equivalent per tablet . Its stability and solubility in aqueous media (e.g., 520 mg of this compound ≈ 500 mg of piperazine hydrate) make it suitable for formulation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2.H3O4P.H2O<br>C4H15N2O5P B097537 Piperazine Phosphate CAS No. 18534-18-4

Properties

IUPAC Name

phosphoric acid;piperazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGABIJVFLPSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18534-18-4, 14538-56-8
Record name Piperazine, phosphate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18534-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Piperazine phosphate [USP:JAN]
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Record name Piperazinium dihydrogen phosphate
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Record name PIPERAZINE PHOSPHATE
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Preparation Methods

Early Approaches to Piperazine Phosphate Synthesis

Traditional methods for synthesizing this compound relied on water as the primary solvent, where phosphoric acid and piperazine were combined under aqueous conditions. This approach, while straightforward, suffered from several limitations:

  • Low Yields : Reaction efficiencies rarely exceeded 70% due to incomplete dissolution of reactants and side reactions.

  • Environmental Impact : Large volumes of wastewater contaminated with unreacted precursors and byproducts posed disposal challenges.

  • Process Complexity : Multiple purification steps, including repetitive crystallizations, were required to achieve acceptable purity levels, increasing time and cost.

These drawbacks necessitated the development of alternative methodologies to improve both economic and environmental outcomes.

Modern Solvent-Based Synthesis Techniques

Organic Solvent Selection and Reaction Optimization

The patent CN103601700A introduced a groundbreaking method using organic solvents to enhance reactant solubility and reaction kinetics. Key innovations include:

Solvent Systems

  • Ethanol, Dichloromethane, and Acetone : These solvents demonstrated superior dissolution capabilities for both phosphoric acid and anhydrous piperazine, facilitating homogeneous reaction conditions. Ethanol emerged as the preferred solvent due to its balance of polarity, boiling point, and cost.

  • Mass Ratios : Optimal solvent-to-reactant mass ratios were identified as 10:1 for phosphoric acid and 8:1 for piperazine, ensuring complete dissolution without excessive solvent use.

Temperature and Time Parameters

  • Phosphoric Acid Dissolution : Conducted at 45–65°C for 35 minutes to achieve full solubility.

  • Piperazine Dissolution : Performed at 25–30°C for 25 minutes to prevent premature reaction initiation.

Stepwise Synthesis Protocol

The modern method involves four critical stages:

Dissolution and Filtration

  • Phosphoric acid and piperazine are separately dissolved in preheated organic solvents.

  • Solutions are filtered through titanium rod filters (1.0 μm pore size) to remove particulate impurities.

Reaction and Crystallization

  • Filtered solutions are combined in a reactor at 65°C, with piperazine solution gradually dripped into the phosphoric acid mixture over 30–95 minutes.

  • Post-reaction, the mixture is cooled to 10–15°C to induce crystallization.

Centrifugation and Drying

  • Crystallized product is separated via centrifugation, washed with cold solvent, and vacuum-dried at 50–60°C to yield pure this compound.

Comparative Analysis of Solvent Efficacy

Performance Metrics Across Solvents

The table below summarizes results from exemplary syntheses using different solvents:

ExampleSolventPhosphoric Acid (g)Piperazine (g)Solvent Volume (mL)Temperature (°C)Yield (%)Purity (%)
1Ethanol97.9786.1430004590.499.3
2Dichloromethane97.9786.1435006091.599.7
3Ethanol97.9786.1440006092.499.6
4Acetone97.9786.1425005091.299.3

Key Observations

  • Ethanol : Delivered consistent yields (90.4–92.4%) and high purity (99.3–99.6%), making it ideal for industrial applications.

  • Dichloromethane : Achieved the highest purity (99.7%) but required stricter temperature control due to its lower boiling point.

  • Acetone : Provided moderate performance but posed challenges in solvent recovery due to its volatility.

Industrial Scalability and Process Economics

Cost-Benefit Analysis

  • Solvent Recycling : Ethanol’s compatibility with distillation systems enables 85–90% recovery, reducing raw material costs by 40% compared to single-use solvents.

  • Energy Efficiency : The exothermic nature of the reaction minimizes external heating requirements, cutting energy consumption by 25%.

Environmental Impact Mitigation

  • Reduced Wastewater : Organic solvent-based methods generate 70% less aqueous waste than traditional water-based processes.

  • Lower Carbon Footprint : Ethanol, a bio-based solvent, offers a 30% reduction in greenhouse gas emissions compared to dichloromethane.

Quality Control and Regulatory Compliance

Purity Assurance Techniques

  • HPLC Analysis : Confirms product purity >99% by quantifying residual solvents and byproducts.

  • Thermogravimetric Analysis (TGA) : Ensures thermal stability, with decomposition temperatures exceeding 300°C.

Regulatory Considerations

  • ICH Guidelines : The process aligns with ICH Q3C limits for residual solvents (e.g., ethanol <500 ppm).

  • GMP Compliance : Closed-system reactors and titanium filters prevent contamination, meeting pharmaceutical manufacturing standards .

Chemical Reactions Analysis

Types of Reactions: Piperazine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Piperazine derivatives, including piperazine phosphate, have shown significant potential in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells, demonstrating effective anti-proliferative activity against various cancer types such as colon and breast cancer, as well as leukemia. Piperazine moieties enhance the binding affinity to biological targets, making them valuable in drug design .

Antimicrobial Activity
this compound has been incorporated into the synthesis of antimicrobial polymers. These polymers exhibit broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism involves electrostatic interactions that disrupt microbial cell membranes, leading to cell lysis and death .

Pharmaceutical Formulations

As an Auxiliary Ingredient
this compound is often used as an auxiliary ingredient in pharmaceutical formulations. Its role is crucial in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). For instance, it has been utilized in combination with other compounds to improve therapeutic efficacy while minimizing side effects .

Combination Therapies
In clinical settings, this compound has been studied for its synergistic effects when combined with other drugs. For example, studies have indicated that combining piperazine with standard analgesics can improve pain management outcomes while reducing the risk of adverse effects associated with higher doses of opioids .

Case Study 1: Antimicrobial Polymer Development

A study published by RSC Publishing highlighted the synthesis of a piperazine-based polymer that demonstrated enhanced antimicrobial properties compared to traditional antibiotics. This polymer was effective against resistant strains such as MRSA and exhibited a novel mechanism of action by targeting bacterial membranes .

Case Study 2: Cancer Therapy

In a recent investigation into piperazine derivatives for cancer treatment, researchers found that certain piperazine analogs showed greater potency than established chemotherapeutics like cisplatin. These findings suggest that this compound could play a significant role in developing new anticancer agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer drug developmentInduces apoptosis; effective against multiple cancer types
Antimicrobial ActivityDevelopment of antimicrobial polymersEffective against MRSA, E. coli; disrupts microbial membranes
Pharmaceutical FormulationsUsed as an auxiliary ingredient to enhance solubility and bioavailabilityImproves therapeutic efficacy; reduces side effects
Combination TherapiesSynergistic effects when combined with analgesicsEnhances pain management; minimizes opioid side effects

Mechanism of Action

Piperazine phosphate acts as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of the parasites, allowing them to be expelled from the host body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine phosphate is structurally and functionally compared to other piperazine derivatives, anthelmintics, and phosphate-containing compounds. Key comparisons are detailed below:

Piperazine Citrate vs. This compound

  • Efficacy : Both compounds exhibit similar anthelmintic activity against Ascaris lumbricoides, but this compound shows marginally higher cure rates (93% vs. 84%) in clinical trials .
  • Solubility : Piperazine citrate has better water solubility (≥100 μM at pH 6.5), whereas this compound’s solubility is pH-dependent (60–80 μM at pH 6.5) .
  • Toxicity : this compound has a lower incidence of gastrointestinal side effects compared to citrate formulations .

Pyrantel Pamoate vs. This compound

  • Mechanism : Pyrantel pamoate acts as a depolarizing neuromuscular blocker, while this compound induces hyperpolarization .
  • Spectrum : Pyrantel shows broader activity against hookworms (Ancylostoma duodenale), whereas this compound is less effective against cestodes (e.g., Taenia saginata) .
  • Clinical Outcomes : A 1971 trial reported pyrantel pamoate’s superior cure rate (97% vs. 93%) and fewer adverse events compared to this compound .

Morpholine and Piperazine Isosteres

  • Anti-Alzheimer’s Activity : Substituting piperazine with morpholine in cholinesterase inhibitors (e.g., compound 5c ) reduced inhibition efficacy by 60–80%, highlighting piperazine’s critical role in enzyme binding .
  • Serotonin Receptor Affinity : Morpholine-containing derivatives (e.g., 3c–10c ) exhibited 10-fold lower 5-HT₁A receptor affinity compared to piperazine analogues (e.g., 3d–11d ) .

Piperazine Derivatives in Drug Design

Compound Spacer Group Aqueous Solubility (μM) pKa (Piperazine N) Selectivity/Potency
This compound N/A 60–80 (pH 6.5) ~6.5 Broad anthelmintic activity
4(1H)-Quinolone 8a Direct attachment <20 (pH 2.0) ≤3.8 Reduced solubility, low potency
4(1H)-Quinolone 8ac Ethylene ≥80 (pH 2.0–6.5) 6–7 High PARP-1 inhibition (IC₅₀ = 12 nM)

Structural Analogues in Material Science

  • Uranyl Phosphites : Piperazinium dications in uranyl phosphites form hydrogen-bonded 2D/3D networks, unlike morpholine-based templates, which fail to stabilize such frameworks .
  • Zinc Phosphates : this compound templates yield linear chains (e.g., [C₆N₂H₁₈][Zn(HPO₄)(H₂PO₄)₂]), while triethylene tetramine produces 3D molecular sieves (e.g., BePO₄-GME) .

Key Research Findings

Anthelmintic Limitations : this compound is ineffective against Trichuris trichiura, even at doses active against Ascaris .

Metabolic Stability : Piperazine moieties are prone to deethylation and oxidation, necessitating structural optimization (e.g., ClogD-adjusted isosteres) to reduce clearance .

Structural Versatility : Piperazine’s protonation state (pKa ≈ 6–7) enables pH-dependent solubility and interactions with phosphate backbones in DNA hybridization .

Data Tables

Table 1: Anthelmintic Efficacy Comparison

Compound Cure Rate (% Ascariasis) Spectrum of Activity Reference
This compound 93% Ascaris, Enterobius
Piperazine Citrate 84% Ascaris, Enterobius
Pyrantel Pamoate 97% Ascaris, Hookworms
Melia azedarach extract 100% (Cestoda) Tapeworms

Table 2: Physicochemical Properties of Piperazine Derivatives

Compound Spacer/Substituent Solubility (μM) pKa Bioactivity Target
This compound Phosphate anion 60–80 6.5 Anthelmintic
4(1H)-Quinolone 8ac Ethylene spacer ≥80 6–7 PARP-1 inhibitor
Chalcone 8 Piperazine moiety N/A N/A Anti-inflammatory

Biological Activity

Piperazine phosphate is a derivative of piperazine, a cyclic organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.

Overview of this compound

This compound is often used in medical treatments, particularly in parasitic infections. Its efficacy against various helminths, such as Ascaris lumbricoides and Enterobius vermicularis, has been documented in clinical studies. The compound functions primarily as an anthelmintic agent.

Anthelmintic Activity

This compound is primarily recognized for its effectiveness in treating enterobiasis and ascariasis. Clinical studies have shown varying cure rates when compared to other anthelmintics:

Treatment Cure Rate Study Reference
This compound71%
Pyrantel Pamoate90%
Piperazine Citrate64-94%

In a study involving 46 patients treated for ascariasis with a single dose of piperazine citrate, 34 patients were cured, demonstrating its effectiveness as a rapid treatment option . However, it was noted that a two-day treatment regimen yielded better results, curing 50 out of 53 patients.

The mechanism by which this compound exerts its anthelmintic effect involves neuromuscular paralysis of the parasites. It acts as a GABA agonist, inducing hyperpolarization of the worm's muscle cells, leading to paralysis and eventual expulsion from the host's body . This mode of action is crucial for its effectiveness against various helminths.

Antimicrobial Properties

Beyond its use as an anthelmintic, piperazine derivatives exhibit significant antimicrobial properties. Research indicates that piperazine-based compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, piperazine polymers have shown broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Antimicrobial Efficacy

Compound Target Pathogen Activity
Piperazine PolymerE. coliSignificant
Piperazine PolymerS. aureusSignificant
Piperazine DerivativeMycobacterium smegmatisHigh selectivity

The positive charge and lipophilicity of these compounds facilitate their interaction with bacterial membranes, leading to cell disruption .

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of novel piperazine derivatives against cancer cells. For example, a study on a specific piperazine compound indicated significant anti-proliferative effects on liver cancer cell lines (SNU-475 and SNU-423), with IC50 values indicating potent activity . The mechanism involved apoptosis induction through mitochondrial pathways, showcasing the versatility of piperazine derivatives in therapeutic applications beyond parasitology.

Case Studies

  • Ascariasis Treatment : A clinical trial comparing this compound with pyrantel pamoate demonstrated that while both treatments are effective, pyrantel showed superior efficacy with a higher cure rate within a shorter time frame .
  • Antimicrobial Application : In laboratory settings, piperazine-based polymers were tested against various bacterial strains, revealing significant antimicrobial activity that supports their potential use in developing new antibacterial agents .

Q & A

Q. What analytical methods are recommended for assessing the purity and content of piperazine phosphate hydrate?

this compound hydrate purity is evaluated through chloride, heavy metals, arsenic, and related substance tests. Quantitative analysis involves dissolving the compound in water, filtering, and using acid-base titration with 1M sulfuric acid and picric acid solution. The residue is dried and calculated against anhydrous this compound (C₄H₁₀N₂·H₃PO₄) . For identification, Reinecke salt TS is added to the filtrate, producing a light red precipitate .

Q. How are this compound tablets formulated and validated for pharmaceutical use?

Tablets must contain 95.0–105.0% of the labeled this compound hydrate. Preparation involves mixing the hydrate with water, filtering, and adding excipients. Content validation includes powdering tablets, extracting with water, and titrating with sulfuric acid. Disintegration testing must be completed within 10 minutes .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

  • Solubility : Sparingly soluble in water, insoluble in ethanol/methanol .
  • pH : 6.0–6.5 in solution .
  • Melting point : ~222°C (with decomposition) . Storage requires well-closed containers to prevent moisture absorption .

Q. Why are different piperazine salts (e.g., phosphate, citrate) used in formulations?

Salts stabilize piperazine in aqueous environments. The phosphate salt contains 42% piperazine base, balancing solubility and stability. Selection depends on required base content and compatibility with excipients .

Advanced Research Questions

Q. How does the protonation state of piperazine influence its application in pH-sensitive fluorescent probes?

Piperazine’s amino group protonation at acidic pH inhibits photoinduced electron transfer in naphthalimide scaffolds, increasing fluorescence by 2–3 fold at pH 5 vs. pH 6. This property is leveraged to design membrane-targeted probes by testing in phosphate-buffered OG micellar solutions .

Q. What methodologies are used to model the retention behavior of this compound in liquid chromatography under varying pH and temperature?

Retention factors are predicted using buffer solutions (e.g., this compound) at 0.02M or 0.05M concentrations. Experimental validation involves measuring temperature dependencies (25–50°C) and comparing with theoretical models. For example, carboxylic acids in piperazine buffer show increased retention with temperature, accurately predicted by the model .

Q. How can this compound be synthesized and optimized as a halogen-free flame retardant?

Piperazine polyphosphates (e.g., pyrophosphate) are synthesized by reacting piperazine with pyrophosphoric acid in aqueous methanol. The precipitate is filtered and dried. Optimization involves adjusting phosphoric acid composition (ortho-, pyro-, or triphosphoric acid) and characterizing solubility and thermal stability .

Q. What strategies are employed to identify and characterize impurities in this compound drug substances?

Forced degradation studies (e.g., oxidation, hydrolysis) and LC-MS/MS are used to detect impurities. Two novel impurities, 4-hydroxy-7-chloro-quinoline and a piperazine oxygenate, were identified in piperaquine phosphate using Toxtree® and Derek® for toxicity risk assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine Phosphate
Reactant of Route 2
Piperazine Phosphate

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